molecular formula C11H19NO4 B6156990 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid CAS No. 2229657-06-9

4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid

Cat. No. B6156990
CAS RN: 2229657-06-9
M. Wt: 229.3
InChI Key:
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Description

The compound “4-{(tert-butoxy)carbonylamino}pent-2-enoic acid” is also known as (2E)-4-{[(tert-butoxy)carbonyl]amino}pent-2-enoic acid . It has a molecular weight of 215.25 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The IUPAC name of the compound is (2E)-4-[(tert-butoxycarbonyl)amino]-2-pentenoic acid . The InChI code is 1S/C10H17NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,14)(H,12,13)/b6-5+ .


Chemical Reactions Analysis

The compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.25 . It is in powder form and is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms . The hazard statements associated with the compound are H315, H318, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid involves the protection of the amine group, followed by the addition of a double bond and deprotection of the amine group.", "Starting Materials": [ "Methylamine", "Acetic anhydride", "Tert-butyl chloroformate", "2-pentanone", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Methylamine is reacted with acetic anhydride to form N-acetylmethylamine.", "Tert-butyl chloroformate is added to N-acetylmethylamine to form N-tert-butoxycarbonylmethylamine.", "2-pentanone is reacted with N-tert-butoxycarbonylmethylamine in the presence of sodium borohydride to form 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-ol.", "Sodium hydroxide is added to 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-ol to form 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid.", "The amine group is deprotected by treatment with hydrochloric acid.", "The resulting mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate.", "The organic layer is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid as a white solid." ] }

CAS RN

2229657-06-9

Product Name

4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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